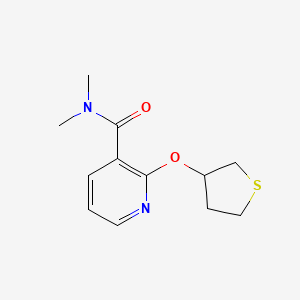

![molecular formula C17H14ClN3O2S B2975801 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392241-59-7](/img/structure/B2975801.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

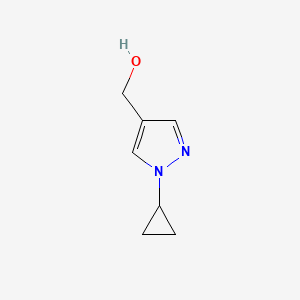

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound that contains several functional groups, including a chlorophenyl group, a thiadiazole ring, and an ethoxybenzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, cyclization, and dehydration .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without specific data or a detailed analysis, it’s difficult to provide an accurate description of its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been involved in a variety of reactions, including oxidation, imination, and rearrangement .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound that has been explored in the context of synthetic chemistry and biological applications. A relevant study highlights the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against various bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research underlines the potential of derivatives of 1,3,4-thiadiazole for developing new antimicrobial agents.

Antiviral Activity

Another significant application is in the field of antiviral research. Synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated activity against the tobacco mosaic virus, indicating the potential for the development of new antiviral agents. This synthesis and evaluation process involves a series of steps leading to compounds with promising bioactive properties (Chen et al., 2010).

Pharmaceutical Co-crystal Development

The compound's role extends into the pharmaceutical domain, particularly in the development of co-crystals. Research into pharmaceutical co-crystals involving analgesic drugs like ethenzamide, with which this compound shares structural similarities, has shown enhanced solubility and dissolution rates compared to parent compounds. Such studies provide insights into the potential for improving drug efficacy and bioavailability through co-crystal formation (Aitipamula et al., 2012).

Anticancer Activity

The exploration of thiadiazole derivatives for anticancer applications has also been a focus of research. Novel thiadiazole compounds have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the potential of such derivatives in cancer therapy. The synthesis of these compounds and their biological evaluation form a crucial part of ongoing research to identify effective anticancer agents (Almasirad et al., 2016).

Wirkmechanismus

Target of Action

The compound contains a 1,3,4-thiadiazole ring, which is a common feature in many bioactive molecules . Compounds with this structure often interact with various enzymes and receptors, but the specific targets would depend on the other functional groups present in the molecule .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds with a 1,3,4-thiadiazole ring are involved in pathways related to inflammation, cancer, and various infectious diseases .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound were to inhibit a key enzyme in a cancer-related pathway, the result might be a decrease in the growth or proliferation of cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-2-23-12-9-7-11(8-10-12)15(22)19-17-21-20-16(24-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWZAHQNIVMMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B2975721.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)

![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)

![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)